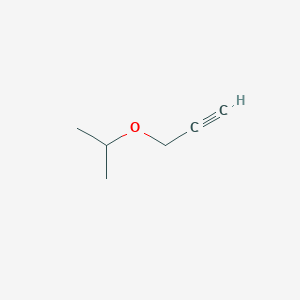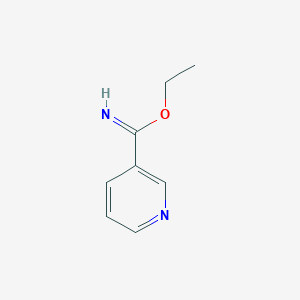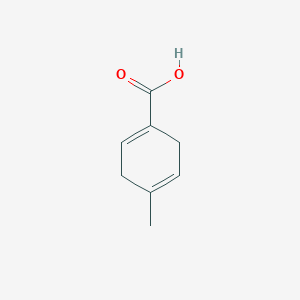
4-Methylcyclohexa-1,4-diene-1-carboxylic acid
Descripción general
Descripción
4-Methylcyclohexa-1,4-diene-1-carboxylic acid is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.16 .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two double bonds and a carboxylic acid group attached to a carbon that is also attached to a methyl group .Physical and Chemical Properties Analysis
This compound has a melting point of 180-181 °C and a predicted boiling point of 261.9±39.0 °C . Its density is predicted to be 1.139±0.06 g/cm3 . The pKa is predicted to be 4.65±0.40 .Aplicaciones Científicas De Investigación
Stereoselective Alkylation Reactions
4-Methylcyclohexa-1,4-diene-1-carboxylic acid has been investigated in stereoselective alkylation reactions, where its deprotonation and subsequent alkylation under various conditions result in the formation of stereoselectively generated compounds. Notably, this process is completely stereoselective, though impurities and doubly-alkylated compounds can form under certain conditions, illustrating the chemical's reactivity and potential in synthetic chemistry (Bennett et al., 2012).
Oxidation and Reduction Reactions
The reactivity of this chemical in oxidation and reduction reactions has been explored, revealing its sensitivity to various reaction conditions and its stability under certain storage conditions. This understanding is crucial for its use as a synthetic precursor in pharmaceuticals, showcasing its versatility and the importance of handling and storage conditions (Luna & Cravero, 2005).
Influenza Virus Sialidase Inhibition
Certain derivatives of this compound have been synthesized and shown to inhibit influenza A sialidase, indicating the potential therapeutic applications of this chemical in antiviral treatments (Kerrigan et al., 2001).
Brønsted Acid-Catalyzed Transfer Hydrogenation
This chemical has been used in Brønsted acid-catalyzed transfer hydrogenation, serving as an alternative to more commonly used dihydrogen surrogates. Its application in this context demonstrates its potential in organic synthesis, particularly in the transfer hydrogenation of alkenes and imines (Chatterjee & Oestreich, 2016).
Synthesis of Branched Carbasugars
The transformation of derivatives of this compound into branched carbasugars through photooxygenation and radical cyclization processes has been described. This synthesis route highlights its utility in the creation of complex molecular structures with potential applications in medicinal chemistry and drug development (Altun et al., 2014).
Mecanismo De Acción
Mode of Action
It’s known that the compound can generate alkyl radicals when decomposed thermally in the presence of a radical initiator . These radicals can interact with various molecular targets, leading to changes in their function.
Biochemical Pathways
The generation of alkyl radicals suggests that it may influence redox reactions and related pathways .
Result of Action
The generation of alkyl radicals suggests that it may induce oxidative stress and related cellular responses .
Action Environment
Environmental factors such as temperature can influence the action, efficacy, and stability of 4-Methylcyclohexa-1,4-diene-1-carboxylic acid. For instance, its thermal decomposition to generate alkyl radicals suggests that high temperatures could enhance its activity .
Análisis Bioquímico
Biochemical Properties
4-Methylcyclohexa-1,4-diene-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase, which catalyzes the reaction of cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate with NADP+ to produce 4-methylcatechol, NADPH, H+, and CO2 . This interaction highlights the compound’s role in redox reactions and its potential impact on cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the active site of cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase, facilitating the transfer of electrons from the substrate to NADP+, resulting in the production of NADPH . This enzyme activation plays a crucial role in maintaining cellular redox balance and supporting various biosynthetic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard storage conditions (2-8°C) and maintains its purity for extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro and in vivo studies have shown that the compound can influence cellular processes over time, but detailed temporal effects are still being explored.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase, which plays a role in the catabolism of cyclic compounds . The compound’s involvement in redox reactions and its ability to produce metabolites like 4-methylcatechol suggest its participation in metabolic flux and the regulation of metabolite levels.
Propiedades
IUPAC Name |
4-methylcyclohexa-1,4-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-2-4-7(5-3-6)8(9)10/h2,5H,3-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCSLJJQJLQYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



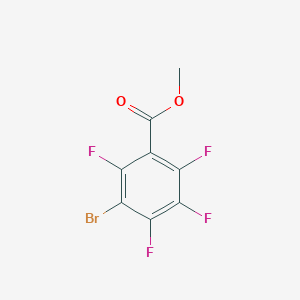

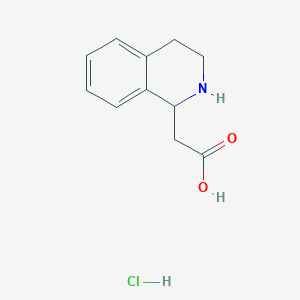
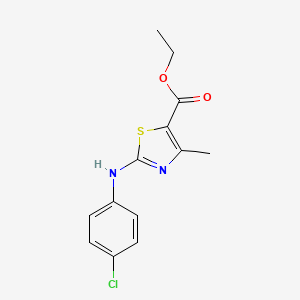
![[3-(Butylthio)propyl]amine](/img/structure/B3143610.png)
![2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole](/img/structure/B3143614.png)

acetate](/img/structure/B3143639.png)
